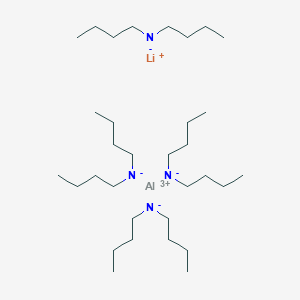

Aluminum;lithium;dibutylazanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminum-lithium alloys are a set of alloys of aluminum and lithium, often also including copper and zirconium . Since lithium is the least dense elemental metal, these alloys are significantly less dense than aluminum . The development of aluminum alloys with lithium additives has been analyzed since the 1960s until present . A detailed description of alloys of the Al–Mg–Li and Al–Cu–Li systems is presented, their advantages, disadvantages, and prospects of application are analyzed .

Synthesis Analysis

Lithium/aluminum layered double hydroxides (Li/Al-LDHs) were synthesized via a facile hydrothermal route, using lithium and aluminum chloride mixed solutions with various molar ratios (Li + /Al 3+ = 2, 3, 4, 5) as precursors and urea as a precipitating agent .Molecular Structure Analysis

A molecular dynamics analysis of DALH-Cl has been performed within the developed model. The structural characteristics of three atomic pairs in metallic layers of DALH-Cl and the probability density distribution of atoms in the direction perpendicular to these layers have been calculated .Chemical Reactions Analysis

A reactor has been designed specifically to conduct lithium aluminum hydride reductions in flow. The reactor readily accommodates strong hydrogen gas evolution .Physical And Chemical Properties Analysis

Lithium is a reactive metal though considerably less so than other alkali metals. A freshly cut surface of lithium metal has a silvery luster. At room temperature in dry air with a relative humidity of less than 1%, the surface remains shiny for several days .Applications De Recherche Scientifique

Aircraft and Space Technology

Aluminum-Lithium alloys are crucial in the development of new models of competitive aviation and space technology . The addition of lithium to aluminum alloys decreases their density and increases the modulus of elasticity, providing a significant structural weight reduction compared to traditional aluminum alloys . This results in fuel savings, increased flight range, and increased number of passengers and volume of payload .

High Strength Applications

Aluminum-Lithium alloys have high strength, making them suitable for applications that require materials with high strength .

Corrosion Resistance Applications

These alloys have good corrosion resistance, making them ideal for applications that require materials with high corrosion resistance .

Weldability

Aluminum-Lithium alloys have good weldability, making them suitable for applications that require materials with good weldability .

Density Reduction

The addition of lithium to aluminum alloys lowers the density and increases the modulus of elasticity, providing significant structural weight reduction compared to non-lithium aluminum alloys . This makes them ideal for applications that require materials with reduced density .

All Solid-State Lithium Batteries

Aluminum-Lithium alloys can be used in all solid-state lithium batteries (ASSLBs). ASSLBs overcome the safety concerns associated with traditional lithium-ion batteries and ensure the safe utilization of high-energy-density electrodes, particularly Li metal anodes with ultrahigh specific capacities .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of Aluminum-Lithium-Dibutylazanide are aluminium (Al) current collectors and lithium (Li) ions . In the context of lithium metal batteries, aluminium acts as the current collector, while lithium ions are the charge carriers .

Mode of Action

Aluminum-Lithium-Dibutylazanide interacts with its targets through a process known as solvation and tethering . This involves the use of di-coordination-strength anions to impede the corrosion of the aluminium current collector by lithium bis(fluorosulfonyl)imide (LiFSI) . The weakly coordinated anion (FSI−) exerts high ionic transport kinetics, while the strongly coordinated anion (nitride, NO3−) stabilizes the Al foil surface .

Biochemical Pathways

The biochemical pathways affected by Aluminum-Lithium-Dibutylazanide primarily involve ionic transport kinetics and the stabilization of the Al foil surface . These processes are crucial for the efficient operation of lithium metal batteries .

Result of Action

The result of Aluminum-Lithium-Dibutylazanide’s action is the impedance of corrosion on the aluminium current collector and the enhancement of ionic transport kinetics . This leads to improved performance and longevity of lithium metal batteries .

Action Environment

The action, efficacy, and stability of Aluminum-Lithium-Dibutylazanide can be influenced by various environmental factors. For instance, in the context of lithium metal batteries, factors such as temperature, humidity, and the presence of other ions can affect the compound’s action .

Propriétés

IUPAC Name |

aluminum;lithium;dibutylazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H18N.Al.Li/c4*1-3-5-7-9-8-6-4-2;;/h4*3-8H2,1-2H3;;/q4*-1;+3;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBVOXPIPNIBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

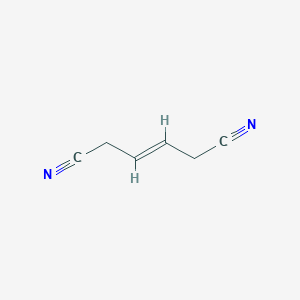

Canonical SMILES |

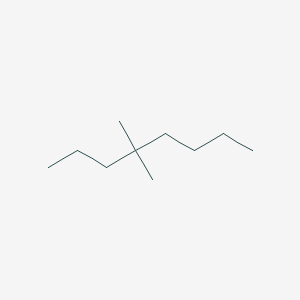

[Li+].CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72AlLiN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum;lithium;dibutylazanide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)